Dimethyl 2-nitroisophthalate

Catalog No.
S802688
CAS No.
57052-99-0
M.F
C10H9NO6
M. Wt
239.18 g/mol
Availability
In Stock
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Dimethyl 2-nitroisophthalate

CAS Number

57052-99-0

Product Name

Dimethyl 2-nitroisophthalate

IUPAC Name

dimethyl 2-nitrobenzene-1,3-dicarboxylate

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3

InChI Key

UZMFVOACDBUXRK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]

Phthalates Leaching from Plastic Food and Pharmaceutical Contact Materials

Oxidative Degradation/Mineralization

    Summary of the Application: Dimethyl 2-nitroisophthalate, being a type of phthalate, is subject to oxidative degradation or mineralization.

Synthesis of Plastic Materials

    Scientific Field: Material Science

    Summary of the Application: Dimethyl 2-nitroisophthalate is often used in the synthesis of plastic materials.

Dimethyl 2-nitroisophthalate is an organic compound with the chemical formula C₁₀H₉N₁O₆ and a molecular weight of 239.18 g/mol. It is classified as a nitro derivative of isophthalic acid, specifically featuring two methyl ester groups attached to the carboxylic acid functionalities. The compound appears as a light yellow solid and is primarily used in laboratory settings for various chemical applications . Its structure includes a nitro group (-NO₂) positioned at the 2-position of the isophthalate backbone, which significantly influences its reactivity and potential applications in synthesis and materials science.

Typical of aromatic compounds with nitro substituents. Key reactions include:

  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophiles, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may be useful in synthetic pathways.
  • Hydrolysis: The ester groups can be hydrolyzed to yield isophthalic acid and methanol, particularly under acidic or basic conditions.

These reactions are essential for modifying the compound for various applications, including polymer synthesis and material science .

Dimethyl 2-nitroisophthalate can be synthesized through several methods:

  • Nitration of Isophthalate Esters: This method involves treating dimethyl isophthalate with a nitrating agent (such as nitric acid) under controlled conditions to introduce the nitro group at the desired position.
  • Multi-step Synthesis: A more complex route may involve several steps, including protection and deprotection of functional groups, followed by selective nitration to achieve the final product.
  • Reactions with Amines: The compound can also be synthesized by reacting dimethyl 5-nitroisophthalate with specific amines under suitable conditions to yield derivatives with enhanced properties .

Dimethyl 2-nitroisophthalate has several notable applications:

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Production: This compound is utilized in producing specialty polymers, particularly those requiring enhanced thermal stability or specific mechanical properties.
  • Research

Interaction studies involving dimethyl 2-nitroisophthalate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be effectively utilized in synthetic organic chemistry and materials science. Research indicates that its nitro group significantly influences its reactivity profile, making it a valuable building block in organic synthesis.

Dimethyl 2-nitroisophthalate belongs to the dual classification of nitroaromatic compounds and ester derivatives, representing a unique intersection of these two important chemical families. As a nitroaromatic compound, it contains at least one nitro group (-NO₂) attached to an aromatic benzene ring, which imparts distinctive electronic properties to the molecule. The nitro group functions as a strongly electron-withdrawing substituent, significantly affecting the electronic distribution within the aromatic system and influencing the compound's reactivity patterns.

The ester classification derives from the presence of two methyl ester functional groups positioned at the 1,3-positions of the benzene ring, formally making this compound the dimethyl ester of 2-nitroisophthalic acid. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as dimethyl 2-nitrobenzene-1,3-dicarboxylate, which clearly indicates both the nitro substitution at the 2-position and the dicarboxylate ester functionality. This dual functionality creates a compound with unique chemical properties distinct from simple nitroaromatic compounds or basic aromatic esters.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₆
Molecular Weight239.18 g/mol
Chemical Abstracts Service Number57052-99-0
IUPAC Namedimethyl 2-nitrobenzene-1,3-dicarboxylate
Melting Point121-123°C
Boiling Point360.2°C at 760 mmHg
Density1.35 g/cm³

The electronic effects of the nitro group significantly influence the chemical behavior of the ester functionalities. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously activating it toward nucleophilic aromatic substitution. This electronic influence extends to the ester groups, potentially affecting their hydrolysis rates and reactivity with nucleophiles compared to unsubstituted aromatic esters.

Historical Development and Research Context

The development of dimethyl 2-nitroisophthalate synthesis methods represents an evolution in nitroaromatic ester chemistry spanning several decades of research. Early synthetic approaches focused on the direct nitration of dimethyl isophthalate using mixed acid systems containing sulfuric acid and nitric acid. However, these methods suffered from significant limitations, including the formation of undesired isomeric products and relatively low yields of the target compound.

Patent literature from the late 20th century documents important advances in the synthesis of related compounds, particularly the development of improved methods for preparing 5-nitroisophthalic acid derivatives. These developments established foundational principles for the synthesis of various nitroaromatic diesters, including improved reaction conditions and purification strategies that enhanced both yield and product purity.

Molecular Structure and Conformational Analysis

2D Structure Characterization

Dimethyl 2-nitroisophthalate exhibits a distinctive two-dimensional molecular architecture characterized by a benzene ring core with three functional groups positioned in a specific arrangement [1]. The compound features two methyl ester groups located at the 1 and 3 positions (meta-positions) of the benzene ring, with a nitro group occupying the 2 position (ortho to both ester groups) [1] [2]. The molecular formula C₁₀H₉NO₆ reflects the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and six oxygen atoms [1] [3].

The two-dimensional structure is best represented by the SMILES notation COC(=O)C1=C(C(=CC=C1)C(=O)OC)N+[O-], which demonstrates the connectivity pattern of all atoms within the molecule [1] [4]. The benzene ring serves as the central aromatic framework, maintaining planarity in its two-dimensional representation [1]. The ester functional groups extend from the ring at positions 1 and 3, each consisting of a carbonyl carbon double-bonded to oxygen and single-bonded to a methoxy group [2].

The nitro group at position 2 introduces significant electronic effects due to its strong electron-withdrawing nature [1]. This functional group consists of a nitrogen atom bonded to the aromatic ring and bearing two oxygen atoms in a resonance-stabilized arrangement [2]. The positioning of the nitro group ortho to both ester groups creates a unique substitution pattern that influences the molecule's overall electronic distribution and chemical reactivity [1].

Structural ParameterValue
Molecular FormulaC₁₀H₉NO₆ [1]
Molecular Weight239.18 g/mol [1]
Heavy Atom Count17 [2]
Rotatable Bond Count4 [2]
Formal Charge0 [2]
Topological Polar Surface Area98.4 Ų [2]

3D Conformer Analysis

The three-dimensional conformational analysis of dimethyl 2-nitroisophthalate reveals important spatial arrangements that influence its physical and chemical properties [2] [5]. Computational studies demonstrate that the molecule adopts conformations where the benzene ring maintains its planar geometry while the substituent groups exhibit specific orientational preferences [6] [7].

The nitro group orientation relative to the benzene ring plane shows significant conformational flexibility, with torsion angles varying based on intramolecular interactions [6]. The electron-withdrawing nature of the nitro group creates electrostatic interactions that can influence the preferred conformational states [7]. Crystal structure studies of related compounds indicate that nitro groups typically adopt orientations that minimize steric hindrance while maximizing electronic stabilization [6].

The two methyl ester groups demonstrate non-coplanar arrangements with respect to the benzene ring due to steric considerations and orbital overlap requirements [7]. The ester carbonyl groups can rotate around the carbon-carbon bonds connecting them to the aromatic ring, creating multiple possible conformational states [8]. The methoxy portions of the ester groups exhibit additional rotational freedom around the carbon-oxygen single bonds [2].

Conformational analysis reveals that the molecule possesses four rotatable bonds, contributing to its conformational flexibility [2]. The energy barriers associated with rotation around these bonds determine the relative populations of different conformational states at ambient temperatures [8]. Force field calculations suggest that the most stable conformations minimize intramolecular repulsions while maintaining favorable electronic interactions [8].

Conformational ParameterDescription
Conformer Generation MethodComputed by PubChem [2]
Rotatable Bonds4 [2]
Preferred Nitro OrientationOrtho to ester groups [2]
Ester Group PlanarityNon-coplanar with benzene ring [7]
Molecular VolumeCalculated from 3D structure [8]

Chemical Identifiers and Nomenclature

IUPAC Nomenclature: Dimethyl 2-nitrobenzene-1,3-dicarboxylate

The International Union of Pure and Applied Chemistry nomenclature for this compound is dimethyl 2-nitrobenzene-1,3-dicarboxylate [1] [4]. This systematic name precisely describes the molecular structure by identifying the parent benzene ring, the positions and nature of all substituents, and the esterification state of the carboxylic acid groups [1]. The nomenclature follows established IUPAC conventions for naming aromatic compounds with multiple functional groups [2].

The systematic name construction begins with the parent aromatic system, benzene, which forms the core structure [1]. The numbering system assigns position 1 to one of the carboxylate groups, with the second carboxylate group at position 3, establishing a meta-dicarboxylate arrangement [2]. The nitro group occupies position 2, creating the ortho relationship with both ester functionalities [1].

The term "dicarboxylate" indicates the presence of two carboxylic acid-derived functional groups, while the prefix "dimethyl" specifies that both carboxylic acids have been converted to their methyl ester forms [1] [4]. This nomenclature convention clearly distinguishes the compound from related substances such as the free dicarboxylic acid or other ester derivatives [2].

Alternative systematic naming approaches may emphasize different structural features, but the IUPAC name dimethyl 2-nitrobenzene-1,3-dicarboxylate remains the standard reference for scientific literature and chemical databases [1]. This nomenclature ensures unambiguous identification of the compound across different chemical information systems and regulatory frameworks [2].

Registry Numbers and Database Identifiers

Dimethyl 2-nitroisophthalate is assigned the Chemical Abstracts Service registry number 57052-99-0, which serves as its primary identifier in chemical databases and regulatory systems [1] [9]. This unique numerical identifier ensures precise identification of the compound regardless of naming variations or alternative nomenclature systems [3]. The CAS number has been consistently applied across multiple chemical information platforms and commercial suppliers [10] [4].

The compound is catalogued in the European Inventory of Existing Commercial Chemical Substances under the EINECS number 236-307-3 [3]. This identifier facilitates regulatory compliance and commercial activities within European Union chemical markets [3]. The EINECS registration provides important information regarding the compound's commercial availability and regulatory status [9].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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